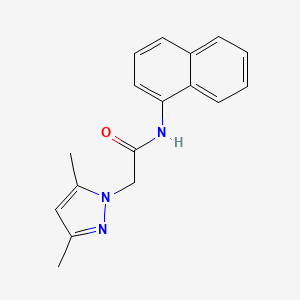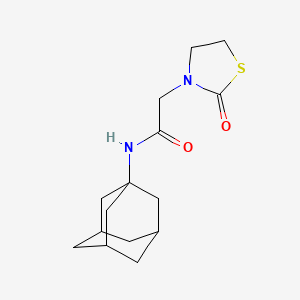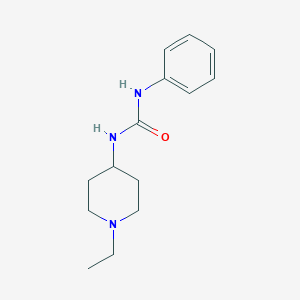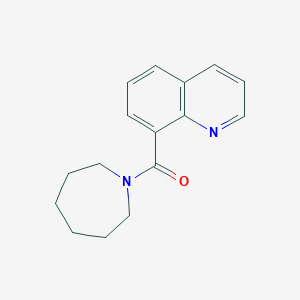
Azepan-1-yl(quinolin-8-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azepan-1-yl(quinolin-8-yl)methanone, also known as AQM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. AQM is a member of the quinoline family, which is known for its diverse biological activities, including anticancer, antiviral, and antimalarial properties.
Wirkmechanismus
The exact mechanism of action of Azepan-1-yl(quinolin-8-yl)methanone is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation and viral replication. Azepan-1-yl(quinolin-8-yl)methanone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anticancer activity. Azepan-1-yl(quinolin-8-yl)methanone has also been shown to inhibit the activity of the viral protease, which is essential for the replication of HIV-1 and HCV.
Biochemical and Physiological Effects:
Studies have shown that Azepan-1-yl(quinolin-8-yl)methanone has a variety of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of various signaling pathways. Azepan-1-yl(quinolin-8-yl)methanone has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. Azepan-1-yl(quinolin-8-yl)methanone has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at various stages. In addition, Azepan-1-yl(quinolin-8-yl)methanone has been shown to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Azepan-1-yl(quinolin-8-yl)methanone is its diverse biological activities, which make it a promising candidate for the development of novel therapeutics. Azepan-1-yl(quinolin-8-yl)methanone is also relatively easy to synthesize and purify, which makes it a suitable compound for laboratory experiments. However, one of the limitations of Azepan-1-yl(quinolin-8-yl)methanone is its relatively low solubility in water, which may limit its application in certain experiments.
Zukünftige Richtungen
There are many potential future directions for Azepan-1-yl(quinolin-8-yl)methanone research. One direction is the development of novel Azepan-1-yl(quinolin-8-yl)methanone derivatives with improved biological activities and pharmacokinetic properties. Another direction is the investigation of the mechanism of action of Azepan-1-yl(quinolin-8-yl)methanone in more detail, which may lead to the identification of new targets for drug development. Additionally, the use of Azepan-1-yl(quinolin-8-yl)methanone as a building block for the synthesis of novel materials with interesting properties may also be a promising direction for future research.
Synthesemethoden
The synthesis of Azepan-1-yl(quinolin-8-yl)methanone involves the reaction of quinoline-8-carboxaldehyde with 6-aminocaproic acid to form the corresponding Schiff base, which is then reduced with sodium borohydride to yield Azepan-1-yl(quinolin-8-yl)methanone. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Azepan-1-yl(quinolin-8-yl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, Azepan-1-yl(quinolin-8-yl)methanone has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis and inhibit tumor growth in various cancer cell lines. Azepan-1-yl(quinolin-8-yl)methanone has also been investigated as an antiviral agent, with studies showing its potential to inhibit the replication of HIV-1 and HCV. In material science, Azepan-1-yl(quinolin-8-yl)methanone has been used as a building block for the synthesis of novel materials with interesting properties, such as luminescence and conductivity. In analytical chemistry, Azepan-1-yl(quinolin-8-yl)methanone has been used as a fluorescent probe for the detection of metal ions and other analytes.
Eigenschaften
IUPAC Name |
azepan-1-yl(quinolin-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c19-16(18-11-3-1-2-4-12-18)14-9-5-7-13-8-6-10-17-15(13)14/h5-10H,1-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIYGZUOCXYBJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-Chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7455781.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylquinoline-4-carboxamide](/img/structure/B7455789.png)
![1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B7455790.png)
![N-(1,1-dioxothiolan-3-yl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7455797.png)
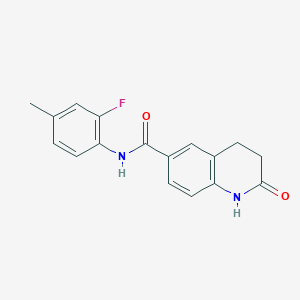
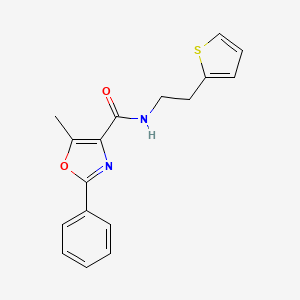
![2-Methyl-3-[[4-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B7455823.png)
![4-[4-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B7455829.png)
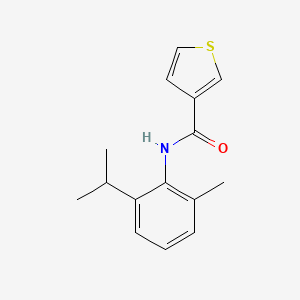
![[4-(1,2-Oxazol-5-ylmethyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7455838.png)
![2-[(3,5-Dimethylpiperidin-1-yl)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455845.png)
